molecular formula C14H9F2N3O B8634502 (3-amino-1H-indazol-5-yl)(3,5-difluorophenyl)Methanone

(3-amino-1H-indazol-5-yl)(3,5-difluorophenyl)Methanone

Cat. No. B8634502
M. Wt: 273.24 g/mol
InChI Key: KLSXLZIUCGQGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-1H-indazol-5-yl)(3,5-difluorophenyl)Methanone is a useful research compound. Its molecular formula is C14H9F2N3O and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-amino-1H-indazol-5-yl)(3,5-difluorophenyl)Methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-amino-1H-indazol-5-yl)(3,5-difluorophenyl)Methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-amino-1H-indazol-5-yl)(3,5-difluorophenyl)Methanone

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24 g/mol

IUPAC Name

(3-amino-1H-indazol-5-yl)-(3,5-difluorophenyl)methanone

InChI

InChI=1S/C14H9F2N3O/c15-9-3-8(4-10(16)6-9)13(20)7-1-2-12-11(5-7)14(17)19-18-12/h1-6H,(H3,17,18,19)

InChI Key

KLSXLZIUCGQGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC(=CC(=C3)F)F)C(=NN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(3,5-difluoro-benzoyl)-2-fluoro-benzonitrile (2.05 g, 7.84 mmol) and hydrazine hydrate (0.73 mL, 15.7 mmol) in dry tetrahydrofuran (100 mL) was stirred at room temperature for 2 hours. The reaction mixture was treated with 37% hydrochloric acid (1.3 mL, 15.7 mmol) for 30 min and then the volatiles were partially evaporated. The reaction mixture was then diluted with water (100 mL) and aqueous NH3 was added to reach neutral pH. The resulting solid was filtered, washed thoroughly with water and dried under vacuum at 60° C. The title compound was obtained as yellow solid (1.75 g, 80% yield).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.